6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
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Properties
IUPAC Name |
6-chloro-4-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5/c1-25-15-5-3-4-12(18(15)26-2)19-21-16(28-22-19)9-23-13-8-11(20)6-7-14(13)27-10-17(23)24/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVPOOGYHZCUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CN3C(=O)COC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a novel synthetic derivative that belongs to the class of benzoxazine and oxadiazole compounds. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by data from various studies and case reports.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 388.81 g/mol
- Functional Groups : Contains a chloro group, oxadiazole moiety, and a benzoxazine core.
Biological Activity Overview
The biological activities of compounds containing the oxadiazole and benzoxazine frameworks have been extensively studied. Here are some key findings regarding the biological activity of this compound:
Anticancer Activity
Research indicates that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under review has shown promising results in inhibiting the proliferation of cancer cells through multiple mechanisms:
-
Mechanisms of Action :
- Inhibition of key enzymes involved in cancer cell proliferation (e.g., thymidylate synthase).
- Induction of apoptosis in malignant cells.
- Disruption of cell cycle progression.
- Case Studies :
Anti-inflammatory Activity
Compounds with oxadiazole structures have also been reported to possess anti-inflammatory properties:
-
Mechanisms :
- Inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- Suppression of COX enzymes involved in the inflammatory response.
- Research Findings :
Antimicrobial Activity
The antimicrobial potential of this compound is noteworthy as well:
-
Spectrum of Activity :
- Effective against a range of bacterial strains including Gram-positive and Gram-negative bacteria.
- Exhibited moderate antifungal activity against Candida species.
- Study Results :
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one . For instance, derivatives with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines.
Case Study:
A study involving quinazoline-pyrimidine hybrid derivatives showed promising results in terms of cytotoxicity against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines. Compound 6n from this study exhibited IC50 values as low as 5.9 µM against A549 cells, indicating strong anticancer potential .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 6n | A549 | 5.9 |
| SW-480 | 2.3 | |
| MCF-7 | 5.65 |
The structure-activity relationship (SAR) analysis suggested that halogen substitutions enhance activity while bulky groups reduce efficacy .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Similar compounds have been explored for their fungicidal effects and shown to inhibit various fungal species effectively.
Case Study:
Research has indicated that certain oxadiazole derivatives possess broad-spectrum antifungal activity. The incorporation of the oxadiazole moiety has been linked to enhanced interaction with fungal cell membranes, leading to increased permeability and cell death .
Fungicides
The potential use of This compound as a fungicide is noteworthy. The compound's ability to disrupt fungal growth pathways could be harnessed for agricultural pest control.
Case Study:
Patents have been filed for alkyl-substituted triazole compounds that exhibit fungicidal properties against various plant pathogens . The structural similarities suggest that the compound may also possess similar functionalities.
| Application | Target Organism | Efficacy |
|---|---|---|
| Fungicide | Fungal Pathogens | High |
Q & A
Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole and benzoxazinone moieties in this compound?
- Methodological Answer: The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with activated carbonyl derivatives under microwave or thermal conditions . For the benzoxazinone core, a two-step process involving chloroacetylation of substituted phenols followed by cyclization with ammonium acetate is commonly employed. Evidence from analogous compounds highlights the use of Pd-catalyzed reductive cyclization for heterocyclic assembly, which could be adapted for this structure . Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side products like dithiazole byproducts .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer: Use a combination of analytical techniques:
- HPLC-MS to confirm molecular weight and purity (>95%).
- NMR (¹H/¹³C) to verify substitution patterns, particularly the methylene bridge between oxadiazole and benzoxazinone.
- Single-crystal X-ray diffraction (as in ) to resolve stereochemical ambiguities and confirm the spatial arrangement of the 2,3-dimethoxyphenyl group .
Q. What are the key challenges in scaling up the synthesis of this compound?
- Methodological Answer: Scaling issues often arise from:
- Low yields in cyclization steps due to competing side reactions (e.g., incomplete amidoxime activation).
- Purification difficulties caused by polar byproducts. Column chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) is recommended .
- Sensitive functional groups : The methoxy groups may undergo demethylation under harsh conditions; use mild bases like K₂CO₃ in aprotic solvents .
Advanced Research Questions
Q. How does the electronic nature of the 2,3-dimethoxyphenyl substituent influence the compound’s reactivity or biological activity?
- Methodological Answer: Computational studies (DFT) can map electron density distribution to predict sites for electrophilic/nucleophilic attack. For example, the methoxy groups enhance electron donation to the oxadiazole ring, stabilizing intermediates in catalytic reactions . Experimentally, substituent effects can be probed via Hammett plots by synthesizing analogs with electron-withdrawing/donating groups (e.g., nitro or methyl substitutions) .
Q. What strategies can resolve contradictions in reported biological activity data for benzoxazinone derivatives?
- Methodological Answer:
- Dose-response standardization : Ensure consistent molar concentrations across studies to compare IC₅₀ values.
- Target-specific assays : Use kinase profiling or receptor-binding assays (e.g., SPR) to isolate mechanisms, as non-specific cytotoxicity may skew results in anti-inflammatory screens .
- Metabolic stability testing : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .
Q. How can structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?
- Methodological Answer:
- Bioisosteric replacement : Substitute the oxadiazole with 1,3,4-thiadiazole to improve metabolic stability .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the benzoxazinone’s 6-chloro position to enhance solubility .
- Computational docking : Use AutoDock Vina to predict binding affinities of modified analogs to target proteins (e.g., COX-2 or PDE4) .
Q. What experimental and computational approaches are suitable for studying the compound’s interaction with biological targets?
- Methodological Answer:
- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target engagement .
- SAR studies : Synthesize fragments (e.g., isolated oxadiazole or benzoxazinone) to pinpoint pharmacophoric elements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
